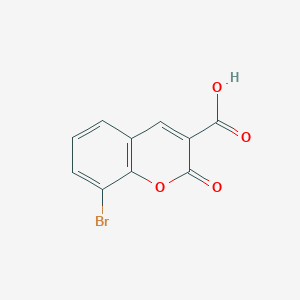
8-Bromo-2-oxochromene-3-carboxylic acid
Vue d'ensemble
Description
8-Bromo-2-oxochromene-3-carboxylic acid (BOCC) is a heterocyclic compound that is commonly used in synthetic organic chemistry. It has a molecular weight of 269.05 .
Molecular Structure Analysis
The molecular structure of this compound consists of a chromene ring (a benzopyran derivative) with a carboxylic acid group attached at the 3-position and a bromine atom at the 8-position . The InChI code for this compound is 1S/C10H5BrO4/c11-7-3-1-2-5-4-6 (9 (12)13)10 (14)15-8 (5)7/h1-4H, (H,12,13) .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Barker and Ellis (1970) detailed a simplified synthesis of related chromenes, including 8-bromo-2-oxochromene-3-carboxylic acid, through bromination processes and discussed their nuclear magnetic resonance (NMR) and infrared (IR) spectra (Barker & Ellis, 1970).
- A study by Ellis and Thomas (1973) investigated the bromination of chromones, leading to derivatives like this compound, using dibromoisocyanuric acid (Ellis & Thomas, 1973).
- Bevan and Ellis (1983) conducted a synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate, a related compound, and explored its reactions, indicating the potential for creating various derivatives from this compound (Bevan & Ellis, 1983).
Biological and Chemical Properties
- Kirillov et al. (2015) synthesized derivatives of 6-bromo-2-oxochromene-3-carboxylic acids with antinociceptive activity, suggesting potential biological activities for similar compounds like this compound (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).
- Bevan et al. (1986) explored cyclization reactions involving compounds like 2-amino-6-bromo-4-oxochromene-3-carboxamide, which is structurally related to this compound, leading to novel ring systems (Bevan, Ellis, Hudson, Romney-Alexander, & Williams, 1986).
Synthetic Applications and Characterizations
- Shchepin et al. (2004) studied reactions involving 6-bromo-2-oxochromene-3-carboxylic acid, providing insights into the synthesis of related bromo-chromene compounds like this compound (Shchepin, Fotin, & Shurov, 2004).
- Kurzer and Patel (1984) investigated the nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid, a compound similar to this compound, demonstrating the compound's reactivity and potential applications in synthesis (Kurzer & Patel, 1984).
- A study by Zhu et al. (2014) on the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an analog of this compound, offers insights into efficient synthetic routes and structural characterizations of similar compounds (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
8-bromo-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-4-6(9(12)13)10(14)15-8(5)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCRICDVGQYVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

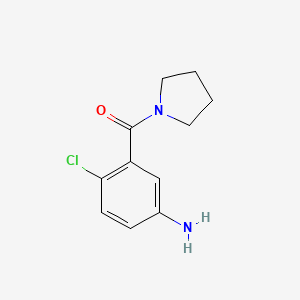

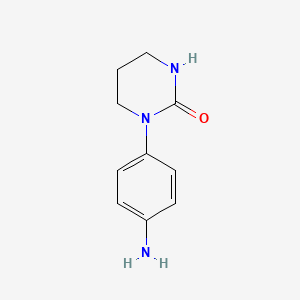
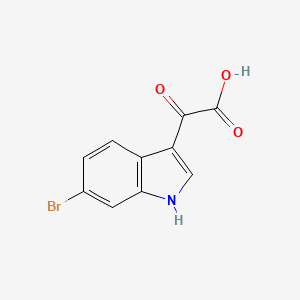
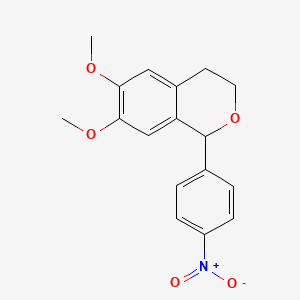
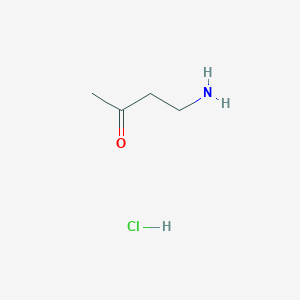
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)

![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)
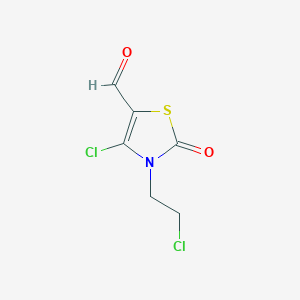



![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)